5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to phenyl rings, along with a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonium acetate and an α-haloketone.
Substitution reactions:
Thioether formation: The thioether linkage is formed by reacting a thiol with a benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the thioether linkage can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole
- 5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-ethylbenzyl)thio)-1H-imidazole
Uniqueness
The unique combination of bromine, chlorine, and fluorine atoms, along with the thioether linkage, distinguishes 5-(4-bromophenyl)-1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole from other similar compounds. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-bromophenyl)-1-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClFN2S/c23-17-5-3-16(4-6-17)21-13-26-22(27(21)20-11-7-18(24)8-12-20)28-14-15-1-9-19(25)10-2-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZSEKFULDQRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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